

DPI-4452 for Clear Cell Renal Cell Carcinoma: A Technical Guide

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Compound of Interest		
Compound Name:	DPI-4452	
Cat. No.:	B15603731	Get Quote

Introduction

DPI-4452 is a novel, first-in-class cyclic peptide developed as a theranostic agent for cancers expressing Carbonic Anhydrase IX (CAIX), with a primary focus on clear cell renal cell carcinoma (ccRCC).[1][2] CAIX is a transmembrane protein significantly overexpressed in ccRCC and is associated with aggressive tumor behavior and poor prognosis.[1][2] Its expression is often induced by the von Hippel-Lindau (VHL) tumor suppressor gene mutation or hypoxic conditions within the tumor microenvironment.[2] The restricted expression of CAIX in healthy tissues makes it an attractive target for targeted radionuclide therapy and imaging.[3]

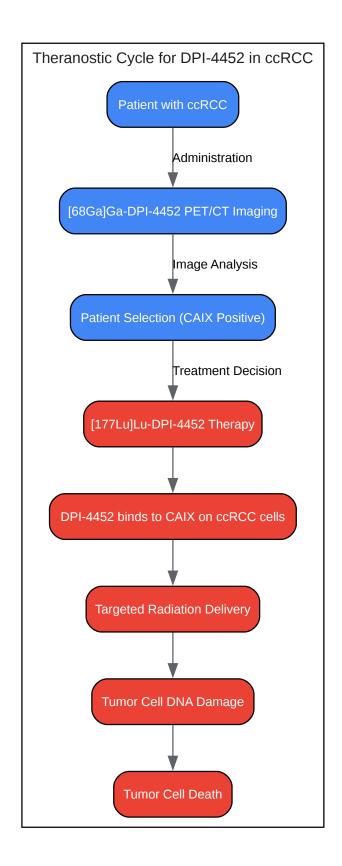
DPI-4452 incorporates a DOTA cage, enabling chelation with radionuclides for both diagnostic and therapeutic applications.[1][3][4] When labeled with Gallium-68 ([68Ga]Ga-**DPI-4452**), it serves as a positron emission tomography (PET) imaging agent for patient selection and disease monitoring.[2][5][6] When labeled with a therapeutic beta-emitter like Lutetium-177 ([177Lu]Lu-**DPI-4452**) or an alpha-emitter like Actinium-225 ([225Ac]Ac-**DPI-4452**), it becomes a targeted radiopharmaceutical designed to deliver cytotoxic radiation directly to tumor cells.[2] [5][7]

This technical guide provides a comprehensive overview of the preclinical and clinical investigations of **DPI-4452** in the context of clear cell renal cell carcinoma, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action



The theranostic approach of **DPI-4452** is centered on its high-affinity binding to CAIX on the surface of ccRCC cells.





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Figure 1: Theranostic Mechanism of **DPI-4452**.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of **DPI-4452**.

In Vitro Binding Affinity and Potency

Compound	Target	Assay	Parameter	Value	Reference
DPI-4452	Human CAIX	Surface Plasmon Resonance	KD	0.25 nM	[8]
[natLu]Lu- DPI-4452	Human CAIX	Surface Plasmon Resonance	KD	0.16 nM	[8]
[natGa]Ga- DPI-4452	Human CAIX	Surface Plasmon Resonance	KD	0.20 nM	[8]
[111In]In- DPI-4452	Human CAIX (CHO cells)	Radioligand Binding Assay	KD	0.3 nM	[9]
DPI-4452	Human CAIX	Colorimetric Assay	IC50	130 nM	[9]

In Vivo Antitumor Efficacy in ccRCC Xenograft Models



Model	Treatment	Dose	Outcome	Reference
SK-RC-52	[177Lu]Lu-DPI- 4452	33 MBq (single dose)	Significant tumor growth inhibition	[10]
SK-RC-52	[177Lu]Lu-DPI- 4452	100 MBq (single dose)	Strong tumor growth inhibition	[8][10]
SK-RC-52	[177Lu]Lu-DPI- 4452	3 x 33 MBq (fractionated)	Strong tumor growth inhibition	[8][10]
SK-RC-52	[225Ac]Ac-DPI- 4452	15 kBq (single dose)	TGI: 57%	[11]
SK-RC-52	[225Ac]Ac-DPI- 4452	45 kBq (single dose)	TGI: 64%	[11]
SK-RC-52	[225Ac]Ac-DPI- 4452	135 kBq (single dose)	TGI: 67%	[11]

TGI: Tumor Growth Inhibition

Clinical Imaging Data ([68Ga]Ga-DPI-4452 in ccRCC

Patients)

Parameter	Value	Reference
Number of Patients	3	[12][13]
Administered Activity (Mean)	185 MBq	[12][13]
Number of Lesions Detected	36	[6][13][14]
SUVmax at 1h (Range)	6.8 - 211.6	[6][13][14]
SUVmax at 1h (Mean ± SD)	64.6 ± 54.8	[6][14]
Optimal Imaging Time	1 hour post-administration	[6]

Human Dosimetry of [68Ga]Ga-DPI-4452



Organ	Mean Absorbed Dose (mGy/MBq)	Reference
Stomach Wall	0.33	[12]
Small Intestine Wall	0.33	[12]
Gallbladder Wall	0.21	[12]
Whole Body (Effective Dose, mSv/MBq)	0.06	[12]

Experimental Protocols In Vitro Assays

Surface Plasmon Resonance (SPR) To determine the binding affinity of **DPI-4452** and its metal-complexed forms to CAIX, SPR analysis was performed.[10] Recombinant human CAIX protein was immobilized on a sensor chip.[10] Various concentrations of **DPI-4452**, [natLu]Lu-**DPI-4452**, and [natGa]Ga-**DPI-4452** were then flowed over the chip to measure association and dissociation rates.[10] These rates were used to calculate the dissociation constant (KD). [10]

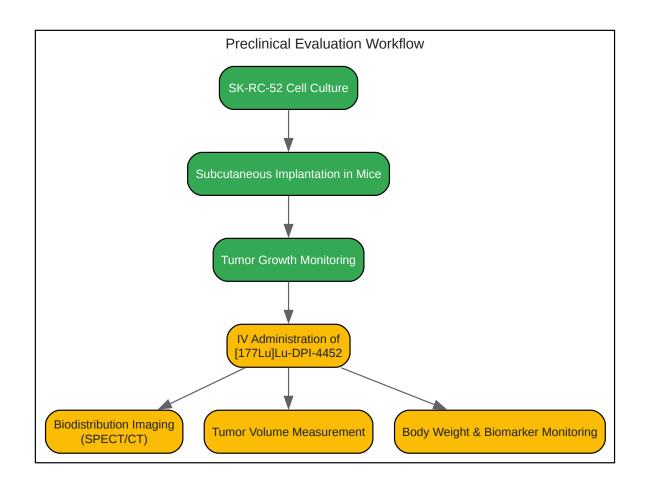
Cell Binding Assay The binding affinity of radiolabeled **DPI-4452** to CAIX-expressing cells was assessed using a radioligand binding assay.[15] Chinese hamster ovary (CHO) cells transfected to express human, canine, or murine CAIX were incubated with increasing concentrations of [111In]In-**DPI-4452**.[15] After incubation, the amount of bound radioactivity was measured to determine the KD.[9][15]

Preclinical In Vivo Studies

Xenograft Mouse Models To evaluate the antitumor efficacy of therapeutic radiolabeled **DPI-4452**, xenograft models of human ccRCC were established.[3] Female immunodeficient mice were subcutaneously injected with SK-RC-52 ccRCC cells.[3][5] Once tumors reached a specified size, mice were treated with intravenous injections of vehicle control, single doses, or fractionated doses of [177Lu]Lu-**DPI-4452** or [225Ac]Ac-**DPI-4452**.[5][11] Tumor volume and body weight were monitored throughout the study.[5][11]



Biodistribution Studies The biodistribution of radiolabeled **DPI-4452** was assessed in both xenograft-bearing mice and healthy beagle dogs.[3][5] Animals were administered [68Ga]Ga-**DPI-4452** or [177Lu]Lu-**DPI-4452**, and imaged at various time points using PET/CT or SPECT/CT, respectively.[5] The uptake of the radiotracer in tumors and various organs was quantified to determine tumor-to-background ratios.[5][7]



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Figure 2: Preclinical Xenograft Study Workflow.

Clinical Trial Protocol (GaLuCi Study - NCT05706129)

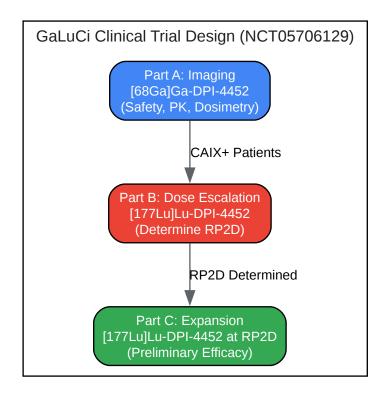
The GaLuCi study is a Phase I/II clinical trial designed to evaluate the safety, tolerability, imaging characteristics, and efficacy of the **DPI-4452** theranostic pair.[4][13][16]



Part A (Imaging) Patients with unresectable locally advanced or metastatic ccRCC who have received at least two prior lines of systemic therapy were enrolled.[4][12] Participants received a single intravenous injection of approximately 185 MBq of [68Ga]Ga-**DPI-4452**.[12][13][16] Whole-body PET/CT imaging was performed at multiple time points (e.g., 15 minutes, 1, 2, and 4 hours) after administration to assess pharmacokinetics, biodistribution, and dosimetry.[12] Safety and tolerability were monitored for 7 days post-injection.[13][14]

Part B (Dose Escalation) Based on positive CAIX imaging from Part A, this phase is designed to determine the recommended Phase 2 dose of [177Lu]Lu-**DPI-4452**.[16] Patients will receive escalating doses of the therapeutic agent in 28-day cycles.[16]

Part C (Expansion) This part will further assess the safety and preliminary efficacy of [177Lu]Lu-**DPI-4452** at the recommended dose in cohorts of patients with CAIX-positive tumors.[16]



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Figure 3: GaLuCi Clinical Trial Structure.

Conclusion



DPI-4452 demonstrates significant promise as a targeted theranostic agent for clear cell renal cell carcinoma. Its high affinity and selectivity for CAIX, coupled with the favorable pharmacokinetic profile of a peptide-based agent, allow for excellent tumor visualization with [68Ga]Ga-**DPI-4452** and potent antitumor activity with its therapeutic counterparts.[5][6] The initial clinical data from the GaLuCi study are encouraging, showing high tumor uptake and a favorable safety profile for the imaging agent.[6] Further investigation in the ongoing clinical trial will be crucial to establish the therapeutic efficacy of [177Lu]Lu-**DPI-4452** and its potential to improve outcomes for patients with advanced ccRCC.

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